molecular formula C26H17F4N3O3S B2447551 2-Amino-6-(4-fluorobenzyl)-4-[4-(trifluoromethyl)phenyl]-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide CAS No. 893293-33-9

2-Amino-6-(4-fluorobenzyl)-4-[4-(trifluoromethyl)phenyl]-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide

Cat. No. B2447551
CAS RN: 893293-33-9
M. Wt: 527.49
InChI Key: RVHXSUINSRTPCU-UHFFFAOYSA-N
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Description

2-Amino-6-(4-fluorobenzyl)-4-[4-(trifluoromethyl)phenyl]-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide is a useful research compound. Its molecular formula is C26H17F4N3O3S and its molecular weight is 527.49. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

A study by Ahmad et al. (2019) describes the synthesis and biological evaluation of new series of 2-amino-6-benzyl-4-phenyl-4,6-dihydropyrano[2,3-e][1,2]thiazine-3-carbonitrile 5,5-dioxides. These compounds, including those structurally related to the specified chemical, were screened as selective inhibitors of monoamine oxidase A and B. This highlights their potential in researching treatments for neurological disorders without discussing specific drug use or dosage. The synthetic methodology involves multistep reactions, starting with methyl anthranilate and proceeding through several chemical transformations, including N-benzylation and ring closure, leading to the formation of the desired compounds. Some of the synthesized compounds showed selective inhibitory activity towards monoamine oxidase A and B, suggesting their potential application in understanding and treating conditions related to these enzymes (Ahmad et al., 2019).

Anticancer and Antimicrobial Activities

Hammam et al. (2005) explored novel fluoro-substituted benzo[b]pyrans, which share a similar structural motif with the chemical , for their anti-lung cancer activity. These compounds, synthesized through condensation reactions and further chemical modifications, demonstrated anticancer activity against human cancer cell lines at low concentrations compared to reference drugs. This research contributes to the field of anticancer drug development, focusing on the synthetic route and biological activity rather than usage and side effects of the compounds (Hammam et al., 2005).

Another study by Mahdi (2015) focused on the synthesis, characterization, and antimicrobial activity of novel derivatives containing the benzothiazole moiety, akin to the compound of interest. These derivatives were tested against various bacteria, showing significant antibacterial activity, particularly against Klebsiella pneumonia. This work emphasizes the antimicrobial potential of such compounds without delving into their pharmacological use or adverse effects (Mahdi, 2015).

Peculiarities in Synthesis

Lega et al. (2016) investigated the three-component interaction of 1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide with arylcarbaldehydes and active methylene nitriles, leading to the synthesis of new 2-amino-3-R-4-aryl-6-ethyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine 5,5-dioxides. This study reveals the intricate chemical reactions and conditions that facilitate the formation of such compounds, offering insights into their chemical properties and potential applications in scientific research without addressing their medical application (Lega et al., 2016).

properties

IUPAC Name

2-amino-6-[(4-fluorophenyl)methyl]-5,5-dioxo-4-[4-(trifluoromethyl)phenyl]-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H17F4N3O3S/c27-18-11-5-15(6-12-18)14-33-21-4-2-1-3-19(21)23-24(37(33,34)35)22(20(13-31)25(32)36-23)16-7-9-17(10-8-16)26(28,29)30/h1-12,22H,14,32H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVHXSUINSRTPCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C(C(=C(O3)N)C#N)C4=CC=C(C=C4)C(F)(F)F)S(=O)(=O)N2CC5=CC=C(C=C5)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H17F4N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-6-(4-fluorobenzyl)-4-[4-(trifluoromethyl)phenyl]-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide

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